molecular formula C10H12O4 B14270714 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid CAS No. 183960-22-7

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid

Cat. No.: B14270714
CAS No.: 183960-22-7
M. Wt: 196.20 g/mol
InChI Key: VKISOVDSKHKFQB-UHFFFAOYSA-N
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Description

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid is an organic compound characterized by the presence of a pyran ring fused with a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-2H-pyran-3(6H)-one with 2-phenylacetic anhydride in the presence of a catalyst such as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. The reaction is typically carried out in dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal side reactions, and environmental friendliness. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid is unique due to its specific combination of a pyran ring and a pentanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

183960-22-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(6-oxopyran-2-yl)pentanoic acid

InChI

InChI=1S/C10H12O4/c11-9(12)6-2-1-4-8-5-3-7-10(13)14-8/h3,5,7H,1-2,4,6H2,(H,11,12)

InChI Key

VKISOVDSKHKFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=C1)CCCCC(=O)O

Origin of Product

United States

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